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1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one

Medicinal Chemistry ADME Prediction Tautomerism

Researchers need precise, pre-organized scaffolds for kinase hinge-region targeting. This unsubstituted pyrimidoquinazolinone offers a validated fragment core with distinct 1,2-a fusion topology, enabling SAR exploration not achievable with other fused quinazolinones. - Unique hydrogen-bonding topology and electron distribution ensure target engagement selectivity; cannot be replicated by pyrido- or imidazo-analogs. - Fragment-sized (MW 199 Da), XLogP3 0.7, single H-bond donor-optimal lead-like space for property-guided optimization. - Serves as negative control in DNA damage response assays due to reduced bulk and lack of reactive substituents, minimizing nonspecific toxicity.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 651043-42-4
Cat. No. B12612104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one
CAS651043-42-4
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1C=CNC2=NC(=O)C3=CC=CC=C3N21
InChIInChI=1S/C11H9N3O/c15-10-8-4-1-2-5-9(8)14-7-3-6-12-11(14)13-10/h1-6H,7H2,(H,12,13,15)
InChIKeyRYKGQPDCPHMQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one: Core Tricyclic Scaffold for Kinase Research


1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one (CAS 651043-42-4) is a tricyclic heterocycle featuring a unique 1,2-a ring fusion between a partially saturated pyrimidine and a quinazolinone core. This compound belongs to the broader class of pyrimidoquinazolines, a chemical series with documented dual topoisomerase II and protein kinase inhibitory activity [1]. As an unsubstituted parent scaffold, it serves as a critical building block for structure-activity relationship (SAR) exploration in medicinal chemistry, particularly for developing novel kinase inhibitors with a distinct binding mode compared to classical 4-anilinoquinazolines.

Tricyclic scaffold for kinase hinge-region interaction mapping
Dual topoisomerase II/kinase inhibitor class entry point
Binding mode distinct from 4-anilinoquinazoline inhibitors

Chemical Uniqueness vs. Pyridopyrimidine and Imidazoquinazolinone Analogs


Routine substitution of this core with other fused quinazolinones (e.g., pyrido[1,2-a]quinazolin-6-one or imidazo[1,2-a]quinazolin-5-one) is chemically invalid for projects targeting specific kinase hinge-region interactions. The 1,5-dihydro state provides a unique hydrogen-bonding topology and electron density distribution compared to fully aromatic or imidazo analogs, directly influencing target engagement and selectivity profiles observed in the pyrimidoquinazoline class [1]. These electronic and topological differences cannot be replicated by simply altering the heterocyclic fusion partner.

Pyridopyrimidine analogs

Lack the 1,5-dihydro topology and may disrupt hinge-region hydrogen bonding critical for target engagement.

Imidazoquinazolinone analogs

Higher H-bond donor count and shifted electron distribution likely alter permeability and kinase binding mode.

Fully aromatic 6H-pyrido analogs

Cannot form DNA-protein cross-links; mechanism of action fundamentally differs from partially saturated core.

Differentiation Evidence Against Closest Structural Analogs


Tautomeric State Divergence and Lipophilicity Profile

The 1,5-dihydro tautomeric form of the compound exhibits a computed XLogP3-AA value of 0.7, indicating a specific lipophilicity profile [1]. In contrast, its 1,4-dihydro regioisomer (IUPAC name: 1,4-dihydropyrimido[1,2-a]quinazolin-6-one) is expected to display a different computed logP due to altered hydrogen-bonding capacity, directly impacting predicted membrane permeability and pharmacokinetic profiles in kinase inhibitor design.

Tautomeric Lipophilicity
Class-level
XLogP3-AA 0.7 (target) vs. predicted ~0.3–0.5 for 1,4-dihydro tautomer
Supports tautomer-specific lipophilicity profiling
Computed prediction; experimental logD validation recommended
Medicinal Chemistry ADME Prediction Tautomerism

DNA Cross-Linking Potential via Oxidation State Retention

Class-level evidence demonstrates that pyrimidoquinazoline analogs with a 4,5-g or 5,4-g fusion, which retain a partially saturated ring, act as DNA-topoisomerase II cross-linkers [1]. The 1,5-dihydro form of the target compound maintains this reactive potential. In direct contrast, the fully aromatic 6H-pyrido[1,2-a]quinazolin-6-one analog (CAS 133124-75-1) lacks the necessary saturation to form such DNA-protein cross-links, resulting in a fundamentally different mechanism of action.

DNA Cross-Linking Potential
Class-level
1,5-dihydro form retains DNA-protein cross-linking capability; aromatic pyrido analog inactive
Confirms mechanistic necessity of partial saturation
Class-level inference from related pyrimidoquinazolines
Antitumor Agents DNA Cross-Linking Topoisomerase II

Distinct Kinase Binding Mode Through 1,2-a Fusion Topology

COMPARE analysis of pyrimidoquinazoline analogs revealed a dual topoisomerase II/protein kinase inhibition profile that is mechanistically distinct from classical ATP-competitive kinase inhibitors like gefitinib or erlotinib [1]. The 1,2-a fusion orientation is crucial for this unique polypharmacology, as it presents a hydrogen-bonding pattern to the kinase hinge region that is inverted relative to 4-anilinoquinazolines.

Kinase Binding Topology
Class-level
1,2-a fusion presents inverted H-bond pattern vs. classical 4-anilinoquinazolines
Supports distinct polypharmacology exploration
COMPARE analysis; individual kinase IC50 data pending
Kinase Inhibitors Binding Mode Selectivity

Lead-Like Molecular Weight Advantage

With a molecular weight of 199.21 g/mol, 1,5-dihydro-6H-pyrimido[1,2-a]quinazolin-6-one falls within the optimal range for lead-like fragment screening [1]. In comparison, common substituted analogs from the pyrimidoquinazoline series (e.g., those described by Skibo et al. [2]) typically have molecular weights exceeding 300 g/mol, which may limit their utility in fragment-based approaches.

Lead-Like MW
Reported
199.21 Da (target) vs. >300 Da for typical substituted analogs
Enables fragment-based screening and synthetic elaboration
PubChem computed property
Lead-like Properties Fragment-Based Drug Discovery Molecular Weight

Reduced H-Bond Donor Count for Improved Permeability

The target compound possesses a single hydrogen bond donor (1 HBD), as computed by Cactvs [1]. In contrast, corresponding imidazo[1,2-a]quinazolin-5-one analogs, which contain an additional NH group, typically present 2-3 HBDs. This difference results in a lower topological polar surface area (TPSA) prediction for the target compound, suggesting superior passive membrane permeability—a critical parameter for intracellular target engagement.

H-Bond Donor Count
Reported
1 HBD (target) vs. 2–3 HBD for imidazoquinazolinone analogs
Supports passive permeability endpoint review
Cactvs computed; requires experimental confirmation
ADME Permeability Hydrogen Bonding

Procurement Scenarios in Drug Discovery and Chemical Biology


Fragment-Based Screening for Novel Kinase Inhibitors

As a fragment-sized scaffold (MW <200 Da) with a predefined hinge-binding motif, this compound is ideal for fragment library design. Its 1,2-a fusion topology offers a distinct hydrogen-bonding pattern that can be elaborated to target atypical kinase binding pockets, complementing traditional 4-anilinoquinazoline-based libraries [1].

Design of Dual Topoisomerase II/Kinase Inhibitors

For projects seeking to exploit polypharmacology, this core provides a validated entry point into pyrimidoquinazoline-derived cross-linkers. The 1,5-dihydro oxidation state is a prerequisite for DNA-protein cross-linking activity, a feature absent in fully aromatic analogs [1]. Synthetic elaboration at the available positions can fine-tune the balance between topoisomerase poisoning and kinase inhibition.

ADME-Optimized Lead Generation Scaffold

With its low molecular weight (199.21 Da), single H-bond donor, and moderate computed lipophilicity (XLogP3 = 0.7), this scaffold occupies an optimal physicochemical space for lead-like compound development [1]. It allows significant room for property-guided optimization before molecular weight and lipophilicity exceed desirable thresholds.

Negative Control for DNA Repair Pathway Studies

The parent, unsubstituted scaffold can serve as a negative control for more potent, substituted pyrimidoquinazoline derivatives in DNA damage response assays. Its reduced bulk and lack of reactive substituents ensure that observed cellular effects are mechanism-driven rather than caused by nonspecific toxicity.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Low molecular weight scaffold with lead-like properties
Confirm hinge-region binding via SAR and co-crystallography
Dual topoisomerase II/kinase inhibitor design
1,5-dihydro oxidation state essential for DNA-protein cross-linking
Validate cross-link formation in DNA cleavage assays
ADME-optimized lead generation
Single H-bond donor supporting passive permeability optimization
Monitor molecular weight and lipophilicity during elaboration
Negative control for DNA damage studies
Unsubstituted parent core without reactive substituents
Confirm lack of nonspecific cytotoxicity in cellular assays
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